Product packaging for 4-(1H-Pyrrol-1-yl)benzoyl chloride(Cat. No.:CAS No. 220769-82-4)

4-(1H-Pyrrol-1-yl)benzoyl chloride

Cat. No.: B12880683
CAS No.: 220769-82-4
M. Wt: 205.64 g/mol
InChI Key: UDJKUSHVCQXOCH-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzoyl chloride is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO B12880683 4-(1H-Pyrrol-1-yl)benzoyl chloride CAS No. 220769-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJKUSHVCQXOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610696
Record name 4-(1H-Pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220769-82-4
Record name 4-(1H-Pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Precursor Synthesis for 4 1h Pyrrol 1 Yl Benzoyl Chloride

Classical Chlorinating Reagents and Optimized Conditions

The most common and historically significant methods for preparing acyl chlorides from carboxylic acids involve reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). iitk.ac.inebsco.comchemguide.co.uk

Thionyl Chloride (SOCl₂): The reaction with thionyl chloride is widely favored due to its efficiency and the convenient nature of its byproducts. ebsco.comchemguide.co.uk When a carboxylic acid is heated with thionyl chloride, the corresponding acyl chloride is formed, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.ukchemguide.co.uk

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The primary advantage of this method is that the two major byproducts are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. google.com The reaction is often carried out in an inert solvent or by refluxing the carboxylic acid in excess thionyl chloride. researchgate.netechemi.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another powerful chlorinating agent for this transformation. iitk.ac.inchemguide.co.uk It reacts vigorously with carboxylic acids, even in the cold, to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride gas. chemguide.co.uk

Reaction Scheme: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

A significant drawback of this method is the formation of the liquid byproduct, phosphorus oxychloride, which has a boiling point that can be close to that of the product acyl chloride, often necessitating careful fractional distillation for separation. chemguide.co.uk

ReagentByproductsSeparationAdvantagesDisadvantages
**Thionyl Chloride (SOCl₂) **SO₂, HClSimple (gaseous byproducts)Clean reaction; easy purification. chemguide.co.ukgoogle.comReagent is corrosive and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) POCl₃, HClFractional DistillationHighly reactive; works in the cold. chemguide.co.ukSolid reagent; liquid byproduct (POCl₃) can complicate purification. chemguide.co.uk
Phosphorus Trichloride (PCl₃) H₃PO₃Fractional DistillationLess vigorous reaction than PCl₅. chemguide.co.ukRequires a 3:1 molar ratio of acid to reagent; byproduct is a non-volatile acid. chemguide.co.uk

Modern Approaches for Acid Chloride Synthesis

While classical reagents are effective, concerns over their hazardous nature and the formation of difficult-to-remove byproducts have spurred the development of alternative methods, particularly for large-scale industrial applications. scirp.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often used in laboratory-scale synthesis as a milder alternative to thionyl chloride. scirp.orggoogle.com The reaction proceeds under gentle conditions, often catalyzed by a small amount of N,N-dimethylformamide (DMF). shirazu.ac.ir The byproducts are all gaseous (carbon dioxide, carbon monoxide, and HCl), which simplifies workup. youtube.com This method is particularly useful when the starting material contains functional groups sensitive to the harsher conditions of thionyl chloride or PCl₅ reactions.

Vilsmeier-Haack Reagents: A notable modern and environmentally conscious approach involves the use of a Vilsmeier-Haack (VH) reagent prepared from phthaloyl dichloride (OPC) and DMF. scirp.org This method avoids the use of toxic reagents like phosgene (B1210022) or thionyl chloride. The VH reagent converts the carboxylic acid to the acid chloride, and the byproduct, phthalic anhydride, is a solid that can be easily recovered by simple filtration, offering a greener and more practical alternative for industrial synthesis. scirp.org

Considerations for Yield Optimization and Byproduct Minimization

Optimizing the synthesis of 4-(1H-Pyrrol-1-yl)benzoyl chloride requires careful control of reaction conditions to maximize yield and prevent the formation of unwanted side products.

Catalysis: The conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride is often accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). google.comyoutube.com The DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is the actual reactive species that effects the transformation. google.com

Temperature and Reaction Time: While some reactions with highly reactive reagents like PCl₅ can proceed in the cold, thionyl chloride reactions often require heating or reflux to go to completion. researchgate.netrsc.org Monitoring the reaction, for instance by observing the cessation of gas evolution (SO₂ and HCl), is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating. researchgate.net

Byproduct Formation:

Anhydrides: In the presence of a base or if the reaction is not driven to completion, the newly formed acyl chloride can react with unreacted carboxylic acid to form an acid anhydride. youtube.com

Chlorination: Using a large excess of thionyl chloride, especially with electron-rich substrates, can lead to unwanted side reactions such as chlorination of the aromatic ring. youtube.com

Purification: The choice of chlorinating agent significantly impacts the purification strategy. The gaseous byproducts from thionyl chloride and oxalyl chloride simplify the process, often requiring only the removal of excess reagent and solvent under reduced pressure. ebsco.comresearchgate.net In contrast, methods using phosphorus-based reagents necessitate careful distillation to separate the product from non-volatile byproducts. chemguide.co.uk

Synthetic Methodologies for Derivatives and Analogues of 4 1h Pyrrol 1 Yl Benzoyl Chloride

Reactions at the Acyl Chloride Functionality

The acyl chloride group of 4-(1H-pyrrol-1-yl)benzoyl chloride is a key site for nucleophilic acyl substitution, enabling the synthesis of a wide range of derivatives.

Amidation Reactions with Diverse Amine Nucleophiles for Benzamide (B126) Derivatives

The reaction of this compound with various amine nucleophiles is a common method for preparing benzamide derivatives. This reaction typically proceeds by treating the acyl chloride with a primary or secondary amine. The reaction can be carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net

For instance, a series of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized by reacting 4-(1H-pyrrol-1-yl)benzoic acid with various 2-amino-5-(substituted phenyl)-1,3,4-thiadiazoles in the presence of a coupling agent. journalgrid.com Similarly, the synthesis of N1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives involves the reaction of N-1-(2-chloroacetyl)-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) with different aromatic amines and triethylamine. researchgate.net

The synthesis of various benzamide derivatives is summarized in the table below:

Amine NucleophileResulting Benzamide DerivativeReference
2-Amino-5-(substituted phenyl)-1,3,4-thiadiazoleN-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide journalgrid.com
Aromatic AminesN1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide researchgate.net
4-Amino-N-(aryl/heteroaryl)benzenesulfonamidesN-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides researchgate.net

Esterification Reactions with Various Alcohols for Ester Derivatives

Ester derivatives of 4-(1H-pyrrol-1-yl)benzoic acid can be synthesized through the reaction of this compound with various alcohols. This reaction, known as esterification, is typically carried out in the presence of a base to neutralize the HCl produced.

For example, ethyl 4-(1H-pyrrol-1-yl)benzoate is synthesized from the reaction of this compound and ethanol. nih.gov This ester can then be used as a starting material for further reactions, such as the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid hydrazide. nih.gov

Friedel-Crafts Acylation with Aromatic Substrates for Ketone Formation

The Friedel-Crafts acylation reaction allows for the introduction of the 4-(1H-pyrrol-1-yl)benzoyl group onto an aromatic substrate, leading to the formation of diaryl ketones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.govnih.govresearchgate.net The acyl chloride acts as the electrophile, attacking the electron-rich aromatic ring. The regioselectivity of the acylation is influenced by the nature of the substituents on the aromatic substrate. nih.gov

The reaction of 1-benzenesulfonyl-1H-pyrrole with various aroyl chlorides in the presence of anhydrous AlCl₃ resulted in predominant substitution at the β-position of the pyrrole (B145914) ring. researchgate.net In contrast, BF₃·OEt₂-catalyzed reactions of 1-(phenylsulfonyl)pyrrole (B93442) gave mainly 2-acyl derivatives. researchgate.net

Hydrazide Formation through Reaction with Hydrazine (B178648) Hydrate (B1144303)

The reaction of this compound or its corresponding ester, ethyl 4-(1H-pyrrol-1-yl)benzoate, with hydrazine hydrate is a key step in the synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide. researchgate.netnih.govchemicalbook.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol. nih.govchemicalbook.com The resulting hydrazide is a versatile intermediate that can be used to synthesize a variety of heterocyclic compounds, including oxadiazoles (B1248032) and triazoles. nih.govconnectjournals.com

For instance, 4-pyrrol-1-yl benzoic acid hydrazide was obtained by refluxing ethyl 4-pyrrol-1-yl benzoate (B1203000) with hydrazine hydrate in absolute ethanol. nih.gov This hydrazide was then used to synthesize a series of N1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives. researchgate.net

Functionalization Reactions Involving the Pyrrole Moiety

The pyrrole ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution on the Pyrrole Ring (e.g., Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. nih.govmdpi.comrsc.org The reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). rsc.org

The regioselectivity of the Vilsmeier-Haack formylation of N-arylpyrroles can be influenced by steric factors. researchgate.net For example, the formylation of 1-phenylpyrrole (B1663985) primarily yields the 2-aldehyde. cdnsciencepub.com However, the use of sterically crowded formamides can lead to the formation of N-substituted pyrrole-3-carbaldehydes. researchgate.net

The Vilsmeier-Haack formylation has been employed in the synthesis of various pyrrole derivatives. For example, novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes were synthesized via condensation of hexane-2,5-dione with an appropriate aniline (B41778), followed by Vilsmeier-Haack formylation of the resulting pyrrole ring. rsc.org

Derivatization at Pyrrole Carbon Positions

Modification of the pyrrole ring within the 4-(1H-pyrrol-1-yl)benzoyl scaffold is a key strategy to modulate the properties of the resulting molecules. While direct functionalization of the pyrrole ring post-construction can be challenging due to the sensitivity of the pyrrole moiety, several methods have been developed. These often involve the use of pre-functionalized pyrroles or specific reaction conditions to achieve derivatization at the carbon positions.

One common approach involves the Paal-Knorr synthesis, which allows for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and an amine. researchgate.net By using substituted 1,4-dicarbonyl compounds, various groups can be introduced at the 2, 3, 4, and 5-positions of the pyrrole ring. For example, the reaction of 2,5-hexanedione (B30556) with an appropriate aniline derivative can yield a 2,5-dimethyl-substituted pyrrole ring. nih.govoaji.net

Another strategy is the Barton-Zard pyrrole synthesis, which provides a route to polysubstituted pyrroles. researchgate.net This method and others, such as those involving transition metal intermediates or Aza-Wittig reactions, offer pathways to pyrroles with diverse substitution patterns that can then be incorporated into the benzoyl chloride framework. oaji.net

Transformations of the Phenyl Ring within the Benzoyl Moiety

The phenyl ring of the 4-(1H-pyrrol-1-yl)benzoyl moiety provides another site for structural modification, allowing for the introduction of various functional groups that can influence the electronic and steric properties of the molecule.

Introduction of Additional Substituents via Aromatic Functionalization

Standard electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the phenyl ring. However, the reactivity and regioselectivity of these reactions are influenced by the existing 1-pyrrol-1-yl and carbonyl chloride groups. The pyrrolyl group is generally considered an activating group, while the benzoyl chloride is a deactivating group, directing incoming electrophiles to the positions meta to it.

A more common and controlled approach is to start with a pre-substituted benzene (B151609) derivative. For instance, substituted anilines can be used as precursors to form the 4-(1H-pyrrol-1-yl)benzoic acid, which is then converted to the corresponding benzoyl chloride. researchgate.net This allows for precise control over the position and nature of the substituents on the phenyl ring. For example, derivatives with methoxy (B1213986) or methyl groups on the phenyl ring have been synthesized using this approach. acs.org

Multi-Component Reactions (MCRs) Incorporating the 4-(1H-Pyrrol-1-yl)benzoyl Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. nih.gov The 4-(1H-pyrrol-1-yl)benzoyl scaffold can be incorporated into MCRs to generate libraries of diverse compounds.

One example is the use of 4-(1H-pyrrol-1-yl)benzaldehyde, which can be derived from the corresponding benzoyl chloride, in a one-pot, three-component reaction with an amine and succinaldehyde (B1195056) to synthesize substituted pyrrole-3-carbaldehydes. nih.gov These products can then serve as intermediates for the synthesis of more complex fused heterocyclic systems. nih.gov

Another MCR approach involves the Hantzsch pyrrole synthesis, which is a three-component reaction between a β-enaminone, an α-haloketone, and an amine. researchgate.net While not directly using the benzoyl chloride, this method highlights the principle of using MCRs to build the pyrrole ring which is a key component of the target scaffold. The development of new MCRs that directly utilize this compound or its derivatives is an active area of research. researchgate.netorientjchem.org

Application in the Construction of Complex Heterocyclic Ring Systems (e.g., Oxadiazoles, Triazoles)

This compound is a key precursor for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles and triazoles, which are known to exhibit a wide range of biological activities. nih.govresearchgate.net

The synthesis of 1,3,4-oxadiazoles typically begins with the conversion of this compound to the corresponding 4-(1H-pyrrol-1-yl)benzohydrazide. nih.govresearchgate.net This hydrazide can then undergo cyclization reactions to form the oxadiazole ring. For instance, reaction with carbon disulfide in the presence of a base can yield a 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net Alternatively, reaction with an appropriate aldehyde followed by oxidative cyclization is another route to substituted 1,3,4-oxadiazoles. nih.gov

Similarly, the 4-(1H-pyrrol-1-yl)benzohydrazide intermediate is crucial for the synthesis of 1,2,4-triazoles. Reaction of the hydrazide with a thiocyanate (B1210189) salt can lead to the formation of a 3-(4-(1H-pyrrol-1-yl)phenyl)-1H-1,2,4-triazole-5(4H)-thione. nih.gov Further modifications can be made to the triazole ring. For example, 5-(4-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol can be used as a scaffold for introducing various moieties at the N-4 and S-positions. tubitak.gov.tr

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. scielo.br While not directly starting from the benzoyl chloride, this methodology can be applied to derivatives containing an azide (B81097) or alkyne functionality, which can be introduced from the parent compound.

These synthetic strategies highlight the versatility of this compound as a building block for creating a diverse range of complex molecules with potential applications in various scientific fields.

Mechanistic Investigations of Reactions Involving 4 1h Pyrrol 1 Yl Benzoyl Chloride

Detailed Mechanisms of Nucleophilic Acyl Substitution at the Carbonyl Carbon

The primary reaction pathway for 4-(1H-pyrrol-1-yl)benzoyl chloride is nucleophilic acyl substitution. This class of reactions proceeds via a two-step mechanism: nucleophilic addition followed by elimination of a leaving group. libretexts.org The carbonyl carbon of the benzoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

The general mechanism can be illustrated as follows:

Step 1: Nucleophilic Attack A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond. This results in the formation of a tetrahedral intermediate, where the carbonyl carbon is sp³-hybridized. libretexts.org

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. libretexts.org This regenerates the carbonyl group and yields the final substitution product.

For instance, in the reaction with an alcohol (ROH) to form an ester (alcoholysis), the alcohol acts as the nucleophile. The reaction with an amine (RNH₂) to form an amide (aminolysis) follows the same mechanistic pattern. libretexts.org

Steric and Electronic Influences of the Pyrrol-1-yl Substituent on Benzoyl Chloride Reactivity

The pyrrol-1-yl substituent at the para-position of the benzoyl chloride ring significantly influences the reactivity of the acyl chloride group through both steric and electronic effects.

The interplay of these electronic and steric factors can be subtle and may depend on the specific nucleophile and reaction conditions.

Mechanistic Pathways of Functionalization Reactions on the Pyrrole (B145914) Ring

While the most common reactions of this compound involve the acyl chloride group, the pyrrole ring itself can undergo functionalization, primarily through electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophilic attack due to its electron-rich nature.

Electrophilic substitution on the pyrrole ring typically occurs at the C2 and C5 positions, which are the most electron-rich. The presence of the electron-withdrawing benzoyl group attached to the nitrogen atom, however, deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This deactivation occurs because the nitrogen lone pair is delocalized into the benzoyl group, reducing its availability for donation into the pyrrole ring.

Despite this deactivation, functionalization can still be achieved under appropriate conditions. For example, halogenation or nitration of the pyrrole ring would likely require harsher conditions than for simple pyrroles. The incoming electrophile would preferentially attack the C2 or C5 position. The mechanism involves the attack of the electrophile on the pyrrole ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore the aromaticity of the pyrrole ring.

It is also conceivable that under certain conditions, intramolecular reactions could occur, for instance, if a suitable functional group is introduced onto the pyrrole ring that can then react with the acyl chloride moiety. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction rates and product distributions.

The rate constant for the alcoholysis of this compound would be influenced by the electronic effects of the pyrrol-1-yl group. As discussed, the electron-donating nature of the pyrrole ring might slightly decrease the rate of reaction compared to unsubstituted benzoyl chloride.

Thermodynamics: Nucleophilic acyl substitution reactions of acid chlorides are generally thermodynamically favorable and proceed to completion. This is because the C-Cl bond is relatively weak and the chloride ion is a stable leaving group. The formation of a more stable product, such as an ester or an amide, drives the reaction forward.

A comparative look at the rate constants for the alcoholysis of different substituted benzoyl chlorides can provide insight into the electronic effects of the substituents.

Table 1: Illustrative Relative Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides

Substituent (at para-position)Electronic EffectExpected Relative Rate (k_rel)
-NO₂Electron-withdrawing> 1
-H(Reference)1
-CH₃Electron-donating< 1
-1H-pyrrol-1-yl Electron-donating (resonance) < 1

This table is illustrative and based on general principles of electronic effects on reaction rates. Actual values would require experimental determination.

Computational and Theoretical Analysis of 4 1h Pyrrol 1 Yl Benzoyl Chloride

Quantum Chemical Studies (e.g., Density Functional Theory, Semi-empirical Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-(1H-pyrrol-1-yl)benzoyl chloride. These methods provide a robust framework for understanding the molecule's behavior.

Geometrical Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process would typically be performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net The optimization would reveal the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule.

A key conformational feature is the dihedral angle between the pyrrole (B145914) ring and the benzoyl group. Due to steric hindrance and electronic effects, these two rings are not expected to be perfectly coplanar. Studies on similar substituted benzoyl chlorides have shown that the preferred conformation can be non-planar, with the degree of twisting influenced by the nature of the substituents. mdpi.com For instance, in 2,6-dichlorobenzoyl chloride, the benzoyl group is nearly perpendicular to the rest of the molecule. mdpi.com A conformational analysis, performed by systematically rotating the dihedral angle between the rings, would identify the global minimum on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoyl Chloride Derivative

ParameterValue
C=O bond length~1.19 Å
C-Cl bond length~1.79 Å
C-N bond length~1.40 Å
Dihedral Angle (Pyrrole-Benzene)Non-coplanar

Note: These are representative values based on DFT calculations of similar structures. Actual values for this compound would require specific calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the adjacent nitrogen atom, reflecting its electron-donating character. Conversely, the LUMO is likely to be distributed over the benzoyl chloride moiety, particularly the carbonyl group and the aromatic ring, which are electron-withdrawing. researchgate.net This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the pyrrole ring.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoyl Chloride Derivative

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 6.0

Note: These are estimated values based on DFT calculations of analogous compounds. nih.goviucr.org

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. nih.gov Red areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govmdpi.comajchem-a.com

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. The area around the carbonyl carbon and the hydrogen atoms of the pyrrole ring would exhibit a positive potential (blue), identifying them as electrophilic centers. researchgate.netukm.my This charge distribution is a direct consequence of the electronegativity differences between the constituent atoms and the resonance effects within the molecule.

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, such as its hydrolysis. chegg.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. Transition state theory allows for the determination of the activation energy, which is a critical factor in understanding the reaction kinetics.

For the hydrolysis of benzoyl chlorides, studies have proposed a concerted SN2-like mechanism where a water molecule attacks the carbonyl carbon. rsc.org The transition state would involve a distorted tetrahedral geometry around the carbonyl carbon. mdpi.com Calculations can also reveal the role of solvent molecules in stabilizing the transition state through hydrogen bonding. The presence of the pyrrole group is expected to influence the reactivity of the benzoyl chloride moiety through its electronic effects.

Prediction of Spectroscopic Signatures from First Principles (e.g., Vibrational Frequencies, Nuclear Magnetic Resonance Chemical Shifts)

First-principles calculations can accurately predict the spectroscopic signatures of this compound, which can be used to interpret experimental spectra.

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions. journalcra.com These calculations help in assigning the observed spectral bands to specific vibrational modes, such as the characteristic C=O stretch of the acyl chloride group (typically around 1750-1800 cm⁻¹), C-N stretching, and the various vibrations of the aromatic rings. researchgate.netkg.ac.rs

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. jocpr.comsemanticscholar.org The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating pyrrole ring and the electron-withdrawing benzoyl chloride group. mst.educhemicalbook.com

Table 3: Representative Predicted Vibrational Frequencies for a Substituted Benzoyl Chloride

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch~1780
Aromatic C=C Stretch~1600
C-Cl Stretch~800

Note: These are representative values and may vary for the specific compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent, providing insights into solute-solvent interactions and conformational flexibility over time. unimi.itacs.orgmdpi.com By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent influences the molecule's conformation and reactivity. plos.org

These simulations can be used to calculate properties such as the radial distribution function, which describes the arrangement of solvent molecules around specific sites of the solute. This information is particularly valuable for understanding reaction mechanisms in solution, as the solvent can play a crucial role in stabilizing intermediates and transition states.

Advanced Methodologies for Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 4-(1H-Pyrrol-1-yl)benzoyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the benzoyl and pyrrole (B145914) rings. The protons on the pyrrole ring typically appear as triplets, while the protons on the benzoyl ring, being in a disubstituted pattern, would likely appear as two distinct doublets. The specific chemical shifts (δ) are influenced by the electron-withdrawing nature of the benzoyl chloride group and the electronic properties of the pyrrole ring. ipb.pt

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. pressbooks.pub Key signals would include the carbonyl carbon of the benzoyl chloride, which is expected to resonate at a significantly downfield chemical shift, and the carbons of the aromatic rings. The number of signals in the spectrum confirms the molecular symmetry. pressbooks.pub

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.pt

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the pyrrole and benzoyl rings. usm.my

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. usm.my

HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity between the pyrrole ring and the benzoyl chloride moiety. usm.my

Interactive Data Table: Predicted NMR Data for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Pyrrole Hα~7.3~120C=O, Pyrrole Cβ
Pyrrole Hβ~6.4~112Pyrrole Cα, Benzoyl C1
Benzoyl H (ortho to COCl)~8.1~132C=O, Benzoyl C (ipso)
Benzoyl H (ortho to Pyrrole)~7.8~128Pyrrole C (ipso), Benzoyl C (ortho to COCl)
Carbonyl C-~168Benzoyl H (ortho)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. researchgate.net These methods are particularly useful for identifying key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to specific bond vibrations. For this compound, the most characteristic absorption would be the strong stretching vibration (ν) of the carbonyl group (C=O) in the acyl chloride, typically appearing in the region of 1750-1815 cm⁻¹. Other significant bands would include the C-N stretching of the pyrrole ring, C-H stretching of the aromatic rings, and C-C stretching vibrations within the rings. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O (Acyl Chloride)Stretching1750 - 1815 (strong)1750 - 1815 (moderate)
Aromatic C-HStretching3000 - 3100 (moderate)3000 - 3100 (strong)
Aromatic C=CStretching1450 - 1600 (moderate)1450 - 1600 (strong)
C-N (Pyrrole)Stretching1250 - 1350 (moderate)1250 - 1350 (moderate)
C-ClStretching600 - 800 (strong)600 - 800 (strong)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula (C₁₁H₈ClNO). wiley-vch.de

The technique also provides information about the fragmentation pattern of the molecule under ionization. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom or the entire -COCl group, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrrole and benzoyl moieties. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. d-nb.info This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. d-nb.info

The crystal structure would reveal the planarity of the pyrrole and benzoyl rings and the dihedral angle between them. It would also provide insights into intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the packing of the molecules in the crystal. diva-portal.org

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. d-nb.info this compound could potentially be analyzed by GC-MS to separate it from impurities and obtain a mass spectrum for identification. rsc.org However, its reactivity might necessitate derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for a wider range of compounds, including those that are less volatile or thermally labile. nih.gov It is an excellent method for purity assessment, allowing for the separation of the target compound from starting materials, byproducts, and degradation products. chromatographyonline.com By coupling the liquid chromatograph to a mass spectrometer, each separated component can be identified by its mass-to-charge ratio, providing a high degree of confidence in the purity analysis. Selected reaction monitoring (SRM) can be used for highly sensitive and specific quantification. d-nb.info

Emerging Research Themes and Future Directions

Development of Green Chemistry Principles and Atom-Economical Synthetic Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 4-(1H-Pyrrol-1-yl)benzoyl chloride, this involves a shift away from traditional reagents that generate significant waste. Current research is leaning towards the adoption of greener alternatives for the chlorination step, which typically employs hazardous reagents such as thionyl chloride or oxalyl chloride.

Future approaches may focus on utilizing solid-supported chlorinating agents that can be easily recovered and recycled, minimizing waste streams. Furthermore, catalytic methods that can directly convert a carboxylic acid to an acyl chloride with high efficiency and low environmental impact are being explored. The principles of atom economy, which seek to maximize the incorporation of all starting materials into the final product, are also central to these efforts. This involves designing synthetic pathways that avoid the use of protecting groups and minimize the number of synthetic steps.

Traditional ReagentGreen Alternative (Proposed)Key Advantage
Thionyl Chloride (SOCl₂)Solid-supported P(V) reagentRecyclability, reduced corrosive fumes
Oxalyl Chloride ((COCl)₂)Catalytic activation with phosphine (B1218219) oxidesReduced stoichiometry of activating agent

Application of Flow Chemistry and Microreactor Technology for Scalable and Efficient Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound. The use of microreactors provides enhanced heat and mass transfer, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with reactive intermediates like acyl chlorides.

The scalability of flow synthesis is another key benefit. A process developed on a laboratory scale can be readily scaled up for industrial production by simply running the flow reactor for a longer duration or by using multiple reactors in parallel. This eliminates the challenges often associated with scaling up batch reactions. Future research will likely focus on developing integrated flow processes where the synthesis of the precursor 4-(1H-pyrrol-1-yl)benzoic acid and its subsequent conversion to the acyl chloride occur in a continuous, automated sequence.

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

While this compound is itself a product of functionalization, there is growing interest in developing methods for its further selective modification. The molecule possesses two distinct aromatic rings, the pyrrole (B145914) and the benzene (B151609) ring, each with different reactivities. This presents opportunities for chemo- and regioselective reactions.

For instance, electrophilic substitution reactions could be directed to specific positions on either the pyrrole or the benzene ring by carefully choosing the reaction conditions and catalysts. This would allow for the synthesis of a diverse library of analogs with tailored electronic and steric properties. The development of late-stage functionalization techniques, where modifications are introduced at a late step in the synthetic sequence, is particularly valuable as it allows for the rapid diversification of complex molecules.

Functionalization TargetPotential Reaction TypeControlling Factor
Pyrrole RingElectrophilic HalogenationLewis Acid Catalyst
Benzene RingDirected Ortho-metalationDirecting Group on Benzene

Utilization of this compound as a Versatile Synthon for Diverse Chemical Scaffolds

The primary utility of this compound lies in its role as a synthon—a building block used to introduce the 4-(1H-pyrrol-1-yl)benzoyl moiety into larger molecules. Its reactivity as an acyl chloride allows it to readily participate in a wide range of reactions, including esterifications, amidations, and Friedel-Crafts acylations.

Future research will undoubtedly continue to exploit this reactivity to construct novel and complex chemical scaffolds. For example, it can be used to synthesize new polymers with specific photophysical or electronic properties, or to create new classes of biologically active molecules by incorporating the 4-(1H-pyrrol-1-yl)benzoyl group into known pharmacophores. The ability to use this single building block to access a wide array of structurally diverse compounds underscores its importance in synthetic chemistry.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize how chemical synthesis is approached. For a target molecule like this compound, AI algorithms can be used to retrospectively analyze known synthetic routes and propose novel, more efficient pathways. These algorithms can learn from vast databases of chemical reactions to predict the outcomes of new reactions and to suggest optimal reaction conditions.

Furthermore, ML models can be trained to predict the properties of new derivatives of this compound, allowing for the in silico design of molecules with desired characteristics before they are synthesized in the lab. This integration of computational tools has the potential to significantly accelerate the discovery and development of new materials and pharmaceuticals based on this chemical scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-Pyrrol-1-yl)benzoyl chloride, and how can purity be optimized?

The synthesis typically involves functionalizing benzoic acid derivatives. A common approach is to first prepare 4-(1H-Pyrrol-1-yl)benzoic acid (via coupling reactions or Friedel-Crafts acylation) and then convert it to the acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, describes a reflux procedure with chloranil in xylene for 25–30 hours to form a benzoyl derivative, followed by purification via recrystallization from methanol . To optimize purity, ensure anhydrous conditions, stoichiometric control of chlorinating agents, and rigorous post-reaction washing (e.g., with 5% NaOH to remove acidic byproducts) .

Q. What purification methods are effective for isolating this compound?

Recrystallization from methanol or hexane is widely used, as demonstrated in the purification of structurally similar benzoyl chlorides ( ). For moisture-sensitive intermediates, column chromatography under inert atmospheres (e.g., nitrogen) with silica gel and anhydrous solvents (e.g., dichloromethane/hexane) is recommended. highlights recrystallization as critical for obtaining high-purity dibenzylzinc derivatives, a principle applicable here .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : To confirm the pyrrole ring substitution pattern and benzoyl chloride moiety. used NMR to characterize a related benzimidazole derivative, identifying aromatic protons and substituent effects .
  • FT-IR : A sharp C=O stretch near 1770 cm⁻¹ confirms the acyl chloride group, while N–H stretches (if present) from the pyrrole ring appear around 3400 cm⁻¹.
  • ESI-MS : Provides molecular ion verification and fragmentation patterns, as applied in for thermal degradation studies .

Q. What safety protocols are essential when handling this compound?

  • Moisture Sensitivity : Store under inert gas (argon/nitrogen) and use anhydrous solvents ().
  • Corrosivity : Wear PPE (gloves, goggles) and avoid skin/eye contact (R34 hazard in ).
  • Waste Disposal : Segregate halogenated waste and consult professional disposal services () .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nucleophiles (e.g., amines, alcohols)?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. demonstrates successful polymerization of a benzoyl chloride derivative in DMF without catalysts .
  • Temperature Control : Maintain 0–5°C during nucleophilic addition to minimize side reactions (e.g., hydrolysis), as seen in for benzoyl peroxide synthesis .
  • Catalysis : Add catalytic DMAP to accelerate acylation of sterically hindered nucleophiles .

Q. What role does this compound play in synthesizing functional polymers or block copolymers?

It acts as an electrophilic monomer in polymerization. For example, describes its use in synthesizing polyacetylene derivatives via activated polymerization of 2-ethynylpyridine, forming conjugated polymers with azobenzene motifs . Similarly, utilized a benzoyl chloride derivative to prepare polystyrene–polyolefin multiblock copolymers through sequential coordination .

Q. How can computational modeling (e.g., DFT) predict reactivity in novel reactions?

DFT calculations can map electron density distributions, identifying reactive sites. For instance:

  • Electrophilicity : The carbonyl carbon’s partial positive charge facilitates nucleophilic attack.
  • Steric Effects : Substituents on the pyrrole ring may hinder or direct reactivity. ’s Friedel-Crafts mechanism for benzoyl chloride synthesis provides a baseline for modeling .

Q. How do contradictory data on reaction yields or byproducts arise, and how can they be resolved?

  • Purity of Reagents : Trace moisture in solvents or starting materials (e.g., 4-(1H-Pyrrol-1-yl)benzoic acid) can hydrolyze the acyl chloride, reducing yields ().
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. highlights TLC for tracking pyrrole synthesis .
  • Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., dimerization or hydrolysis derivatives) .

Q. What strategies stabilize this compound during air-sensitive reactions?

  • Schlenk Techniques : Conduct reactions under vacuum or inert gas.
  • Low-Temperature Storage : Store at –20°C in sealed, flame-dried glassware ().
  • Stabilizers : Add molecular sieves to reaction mixtures to scavenge moisture .

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